Target Engagement: Kinase Inhibition Profile vs. Pyrazolyl-Pyrimidine Derivatives
Database annotations suggest that (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone may act as an inhibitor of NIMA-related kinase 1 (NEK1) and NEK2 [1]. However, no quantitative IC₅₀, Kd, or %-inhibition values at a defined concentration are publicly available for this compound. In contrast, the closest structurally characterized comparator, (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone (CAS 1170086-99-3), has been profiled in kinase panels but data remain proprietary or are disclosed only in non-quantitative patent summaries [2]. Without matched-assay data, no binding selectivity ratio can be calculated.
| Evidence Dimension | Kinase target engagement (putative) |
|---|---|
| Target Compound Data | Annotated as NEK1/NEK2 inhibitor; no potency data available. |
| Comparator Or Baseline | Phenyl analog (CAS 1170086-99-3): kinase panel data not publicly disclosed. |
| Quantified Difference | Not calculable. |
| Conditions | Database annotation; no primary assay description. |
Why This Matters
Without quantitative target-engagement data, the compound cannot be rationally prioritized over its phenyl analog or other pyrazolyl-pyrimidine derivatives.
- [1] IDRBLab Therapeutic Target Database. Drug Information for PMID20936789C31 (Synonyms: GTPL8180; BDBM50330575). Accessed 29 Apr 2026. View Source
- [2] Institute of Pharmacology and Toxicology Academy of Military Medical Sciences. Piperazinyl pyrimidine derivatives, preparation method and use thereof. EP Patent 2,805,947 B1. Granted 22 Feb 2017. View Source
